molecular formula C20H25NO5 B5377284 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

カタログ番号 B5377284
分子量: 359.4 g/mol
InChIキー: QRNBRPMAPUWRGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.

科学的研究の応用

1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase the activity of the enzyme GABA aminotransferase, which leads to an increase in the levels of the inhibitory neurotransmitter GABA in the brain. This increase in GABA levels has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.

作用機序

1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid works by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have minimal side effects and a low potential for abuse.

実験室実験の利点と制限

One advantage of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its high selectivity for GABA-T inhibition, which reduces the potential for off-target effects. Another advantage is its ability to increase GABA levels in the brain without affecting other neurotransmitter systems. One limitation of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its poor solubility, which can make it difficult to administer in vivo.

将来の方向性

For 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid research include exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety disorders and depression. In addition, further studies are needed to investigate the long-term effects of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid on the brain and its potential for tolerance and dependence. Finally, the development of more soluble forms of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could improve its potential for clinical use.
Conclusion
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a compound that has been extensively studied in scientific research for its potential therapeutic applications. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Further research is needed to explore its potential therapeutic applications in other neurological and psychiatric disorders and to investigate its long-term effects on the brain.

合成法

1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-cyclohexen-1-ylcarbonyl chloride with 2-methoxyphenol to form the intermediate product, which is then reacted with piperidine-4-carboxylic acid to give 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. The purity of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be increased by recrystallization or chromatographic purification.

特性

IUPAC Name

1-(cyclohex-3-ene-1-carbonyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-25-16-9-5-6-10-17(16)26-20(19(23)24)11-13-21(14-12-20)18(22)15-7-3-2-4-8-15/h2-3,5-6,9-10,15H,4,7-8,11-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNBRPMAPUWRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2(CCN(CC2)C(=O)C3CCC=CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。